5-Thiazolamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

The synthesis of thiazolidine and its derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .

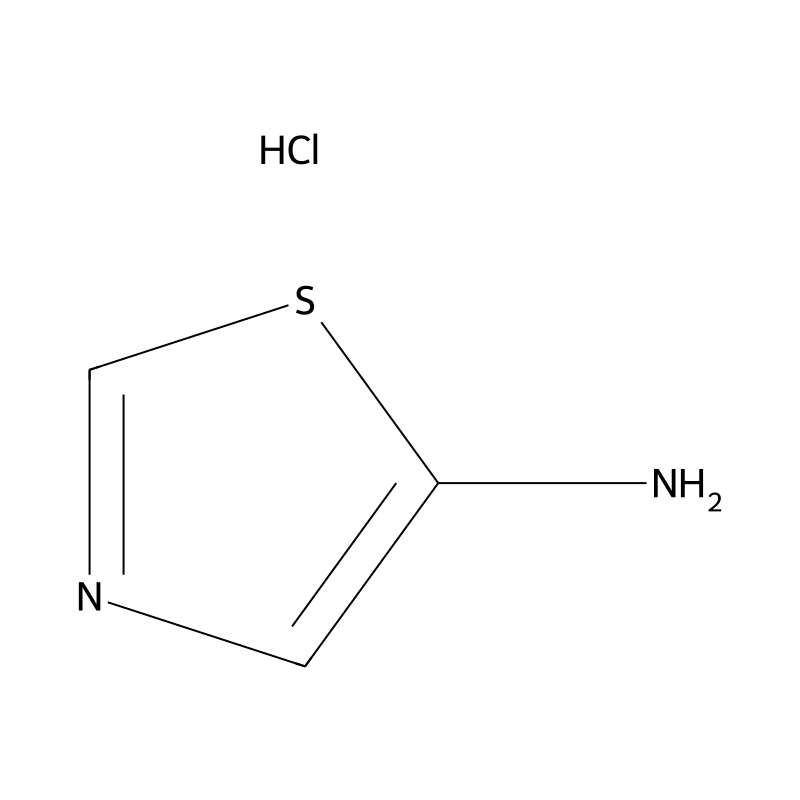

5-Thiazolamine hydrochloride, also known by its IUPAC name 1,3-thiazol-5-amine hydrochloride, is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its molecular formula is C₃H₅ClN₂S, with a molecular weight of approximately 136.6 g/mol. The compound appears as a solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility and bioavailability in biological systems .

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution at the C5 position, although activating groups are often necessary for these reactions to proceed efficiently .

- Alkylation Reactions: It reacts with alkylating agents at the nitrogen atom, forming stable thiazolylium salts which can be further utilized in organic synthesis .

- Cycloaddition Reactions: The compound can engage in cycloadditions, particularly under high-temperature conditions due to the stabilization provided by aromaticity .

Several synthetic routes have been developed for 5-Thiazolamine hydrochloride:

- One-Pot Domino Synthesis: This method allows for the efficient synthesis of related compounds and intermediates in pharmaceutical manufacturing.

- Reduction of Nitro Compounds: The compound can be synthesized by reducing 4-nitrothiazole or through reactions involving thiazolidone and ammonia .

- Multicomponent Reactions: These reactions facilitate the formation of thiazole derivatives while improving yield and selectivity.

5-Thiazolamine hydrochloride serves multiple roles in various fields:

- Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of various drugs due to its biological activity and ability to form derivatives with enhanced properties.

- Chemical Research: The compound's reactivity makes it valuable in organic synthesis, particularly in developing new thiazole-based compounds with potential therapeutic applications.

Research on 5-Thiazolamine hydrochloride has revealed its interactions with several biological targets:

- Enzyme Inhibition: The compound has been found to inhibit specific enzymes critical for microbial growth and survival, which may contribute to its antimicrobial properties.

- Cell Signaling Pathways: It influences various cellular processes, including gene expression and apoptosis pathways, indicating its potential as a therapeutic agent in cancer treatment.

5-Thiazolamine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminothiazole | Thiazole derivative | Exhibits strong antimicrobial activity; less soluble than 5-thiazolamine. |

| 4-Aminothiazole | Thiazole derivative | Primarily used for agricultural applications; distinct biological profile. |

| 5-Methylthiazole | Methylated thiazole | Commonly used in flavoring; lacks significant biological activity compared to 5-thiazolamine. |

| 2-Thiophenecarboxylic acid | Thiophene derivative | Used mainly in organic synthesis; different functional groups lead to varied reactivity. |

The unique aspect of 5-Thiazolamine hydrochloride lies in its combination of antimicrobial and anticancer activities, making it a versatile candidate for further pharmacological exploration. Its structural characteristics allow for extensive modifications that can enhance its efficacy and specificity as a therapeutic agent.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant